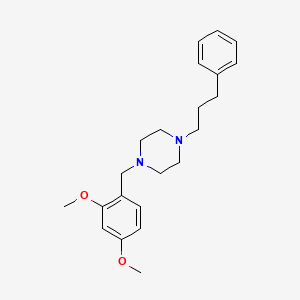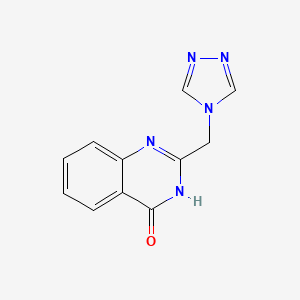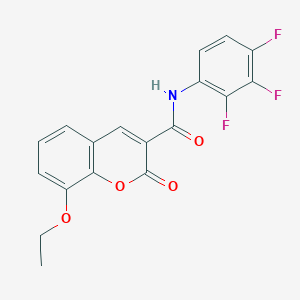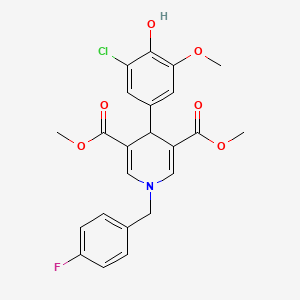![molecular formula C24H16N2 B6086259 1-phenyl-3-(2-pyridinyl)benzo[f]quinoline](/img/structure/B6086259.png)
1-phenyl-3-(2-pyridinyl)benzo[f]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-3-(2-pyridinyl)benzo[f]quinoline is a synthetic compound that belongs to the family of benzoquinolines. It is a potent inhibitor of topoisomerase II and has been extensively studied for its anti-cancer properties.
科学研究应用
1-Phenyl-3-(2-pyridinyl)benzo[f]quinoline has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. The compound works by inhibiting topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, 1-phenyl-3-(2-pyridinyl)benzo[f]quinoline induces DNA damage and cell death in cancer cells.
作用机制
The mechanism of action of 1-phenyl-3-(2-pyridinyl)benzo[f]quinoline involves the inhibition of topoisomerase II. This enzyme is responsible for the unwinding of DNA during replication and transcription. By inhibiting this enzyme, the compound induces DNA damage and cell death in cancer cells. The inhibition of topoisomerase II also leads to the formation of DNA double-strand breaks, which are lethal to cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-phenyl-3-(2-pyridinyl)benzo[f]quinoline have been extensively studied. The compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. Additionally, 1-phenyl-3-(2-pyridinyl)benzo[f]quinoline has been shown to have anti-angiogenic properties, which can prevent the growth of new blood vessels that supply nutrients to tumors.
实验室实验的优点和局限性
One of the advantages of 1-phenyl-3-(2-pyridinyl)benzo[f]quinoline is its high potency as an inhibitor of topoisomerase II. This makes it an ideal compound for studying the mechanism of action of this enzyme and its role in cancer cell growth. However, the compound has some limitations for lab experiments. It is highly cytotoxic and can be difficult to handle safely. Additionally, it has poor solubility in aqueous solutions, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 1-phenyl-3-(2-pyridinyl)benzo[f]quinoline. One area of interest is the development of new analogs with improved solubility and reduced toxicity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to the compound. Additionally, there is interest in studying the compound's potential for combination therapy with other anti-cancer drugs. Finally, there is a need for more research on the compound's anti-angiogenic properties and its potential for use in treating other diseases that involve abnormal blood vessel growth.
合成方法
The synthesis of 1-phenyl-3-(2-pyridinyl)benzo[f]quinoline involves the condensation of 2-acetylpyridine with 2-aminobenzophenone in the presence of a Lewis acid catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism and yields the desired product in good yield and purity. The synthesis method has been optimized to produce large quantities of the compound for research purposes.
属性
IUPAC Name |
1-phenyl-3-pyridin-2-ylbenzo[f]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c1-2-8-17(9-3-1)20-16-23(21-12-6-7-15-25-21)26-22-14-13-18-10-4-5-11-19(18)24(20)22/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXTUXVWPLWYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-pyridin-2-ylbenzo[f]quinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethyl-7-(3-methylbutyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6086177.png)
![methyl 5-[7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate](/img/structure/B6086179.png)


![2-benzyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B6086201.png)
![N-(2,6-difluorophenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6086215.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-cyclopropylacetamide](/img/structure/B6086227.png)

![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazino]benzoate](/img/structure/B6086238.png)
![N-(4-fluorobenzyl)-3-{1-[(6-methyl-3-pyridinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6086240.png)

![1-[benzyl(methyl)amino]-3-(2-methoxy-5-{[methyl(3-thienylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6086266.png)
![2-chloro-5-[(cyclopentylamino)sulfonyl]benzamide](/img/structure/B6086269.png)
![{2-[(4-{[(4-methylphenyl)sulfonyl]oxy}benzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6086274.png)